L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'
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Overview
Description
L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3’,4’ is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of L-Valine, an essential amino acid that plays a crucial role in protein synthesis and metabolic processes in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the basic amino acid L-ValineSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques and equipment. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of simpler molecules.
Substitution: The replacement of one functional group with another, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in protein synthesis and metabolic processes, making it a valuable tool for studying cellular functions and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in treating certain metabolic disorders and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within the body. It can influence various biochemical processes, including protein synthesis, enzyme activity, and cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of L-Valine and related amino acids, such as L-Leucine and L-Isoleucine. These compounds share some structural similarities but differ in their specific functional groups and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific molecular structure.
Properties
Molecular Formula |
C45H50ClN7O11S |
---|---|
Molecular Weight |
932.4 g/mol |
IUPAC Name |
(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H |
InChI Key |
XQWYWSHYKUJQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl |
Origin of Product |
United States |
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